Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Solvent extraction Nickel-zinc separation Electroplating wastewater

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (CAS 14802-03-0), commonly designated HEH[EHP], PC-88A, or P507, belongs to the acidic organophosphorus extractant class. It functions via a cation-exchange mechanism, selectively extracting metal ions from aqueous solutions into organic phases.

Molecular Formula C16H35O3P
Molecular Weight 306.42 g/mol
CAS No. 14802-03-0
Cat. No. B081184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
CAS14802-03-0
Synonyms2-EPAMEE
2-ethylhexyl phosphonic acid mono-2-ethylhexyl este
Molecular FormulaC16H35O3P
Molecular Weight306.42 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)(CC(CC)CCCC)O
InChIInChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)
InChIKeyZDFBXXSHBTVQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester (CAS 14802-03-0) – Core Extractant Identity and Procurement Relevance


Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (CAS 14802-03-0), commonly designated HEH[EHP], PC-88A, or P507, belongs to the acidic organophosphorus extractant class. It functions via a cation-exchange mechanism, selectively extracting metal ions from aqueous solutions into organic phases [1]. Its molecular architecture — a phosphonic acid monoester bearing branched 2-ethylhexyl chains — confers an intermediate extraction strength and selectivity profile that distinguishes it from the fully esterified phosphoric acid analog D2EHPA and the dialkylphosphinic acid Cyanex 272 [2]. This compound is procured primarily for hydrometallurgical separations of cobalt/nickel, rare earth elements (REEs), and other non-ferrous metals, where its balance of loading capacity, selectivity, and chemical stability directly impacts process economics and product purity.

Why Generic Phosphoric/Phosphinic Extractants Cannot Replace 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester in Critical Metal Separations


Although D2EHPA (phosphoric acid diester) and Cyanex 272 (phosphinic acid) share the same branched alkyl chain motif, their coordination chemistry and extraction behavior differ fundamentally from the phosphonic acid monoester HEH[EHP]. The progressive replacement of C–O–P linkages with C–P bonds alters the electron density at the phosphoryl oxygen, shifting the pKa, metal-ion selectivity, and stripping acidity requirements [1]. Direct comparative studies demonstrate that HEH[EHP] occupies a distinct operational window: it provides stronger extraction than Cyanex 272 but superior Co/Ni and Zn/Ni selectivity compared to D2EHPA [2][3]. Substituting one for another without re-optimizing pH, phase ratio, and stripping conditions leads to reduced separation efficiency, lower product purity, or increased reagent consumption. The quantitative evidence below defines the exact performance boundaries that justify compound-specific procurement.

Quantitative Differentiation of 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester — Comparator-Based Evidence for Scientific Selection


Ni/Zn Separation Selectivity: PC-88A vs. D2EHPA — ΔpH₅₀ Comparison

In a systematic study of three organophosphorus extractants for treating nickel-zinc electroplating rinsewater, the pH difference at 50% extraction (ΔpH₅₀) between Ni and Zn was measured. The ΔpH₅₀ values for PC-88A and Cyanex 272 were approximately 3, whereas D2EHPA exhibited a ΔpH₅₀ of only about 1.5 [1]. A larger ΔpH₅₀ indicates a wider pH window over which the two metals can be selectively separated, directly translating to higher product purity in co-extraction–selective stripping operations.

Solvent extraction Nickel-zinc separation Electroplating wastewater

Cobalt-Nickel Separation Trend: Phosphonic vs. Phosphoric Acid Extractant Class

In a foundational comparative study, Preston evaluated commercial dialkylphosphoric (D2EHPA), phosphonic (Shell RD 577, a structural analog of HEH[EHP]), and phosphinic (Cyanex CNX) acids for Co(II)/Ni(II) extraction from xylene solutions. Under comparable conditions, the cobalt–nickel separation factor increased in the order: phosphoric < phosphonic < phosphinic acids [1]. While the phosphonic acid does not match the selectivity of the phosphinic acid, it offers a critical intermediate position: stronger extraction than phosphinic acids, enabling operation at lower pH, yet substantially better Co/Ni discrimination than phosphoric acids.

Cobalt-nickel separation Hydrometallurgy Organophosphorus extractants

Rare Earth Extraction Efficiency: PC-88A Outperforms D2EHPA, TBP, and Amine Extractants in Sulfate Leach Liquor

A 2021 comparative study examined six extractant types (D2EHPA, PC-88A, TBP, TBPP, TOA, TOPO) for recovering rare earth elements from sulfuric acid leach liquor of apatite ore. The overall REE extraction into the PC-88A organic phase ranged between 20% and 35%, whereas all other extractants achieved less than 20% extraction under the same conditions [1]. This represents a relative improvement of at least 75–100% in total REE recovery compared to the next-best performer.

Rare earth elements Sulfate leach liquor Apatite ore

Synergistic Co/Ni Separation Enhancement: Na-PC88A Boosts Na-Cyanex 272 Separation Factor by 5.6-Fold

Extraction studies from 1 M chloride solutions demonstrated that a binary mixture of Na-PC88A (as extractant) and Na-Cyanex 272 (as synergist) achieved a Co/Ni separation factor 5.6 times higher than that obtained with Na-Cyanex 272 alone [1]. This pronounced synergism is not observed when Na-D2EHPA is used as the primary extractant, underscoring a specific molecular compatibility between the phosphonic acid monoester and the phosphinic acid synergist.

Cobalt-nickel separation Synergistic extraction Chloride media

Hydrolytic and Radiolytic Stability: HEH[EHP] as the Preferred Extractant for Advanced Nuclear Fuel Cycle Processes

In the development of the Advanced TALSPEAK and ALSEP processes for minor actinide/lanthanide separations, the traditional extractant bis(2-ethylhexyl)phosphoric acid (HDEHP) was replaced by 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) specifically to improve hydrolytic and radiolytic stability [1]. Investigation of HEH[EHP] degradation confirmed that cleavage of the P–O–R bond yields 2-ethylhexylphosphonic acid (H2EHP), a compound that does not accumulate detrimental surface-active properties [2]. Pulse radiolysis studies quantified the hydroxyl radical reaction rate coefficient for the non-complexed HEH[EHP] ligand as k = (4.66 ± 0.22) × 10⁹ M⁻¹ s⁻¹ in n-dodecane, while metal-complexed species exhibited over 10× faster degradation, establishing a benchmark for process modeling .

Radiolytic stability Nuclear fuel reprocessing TALSPEAK process

Procurement-Driven Application Scenarios for 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester Based on Quantitative Differentiation


Battery-Grade Cobalt Sulfate Production via Co/Ni Separation

In hydrometallurgical circuits recovering cobalt from nickel laterite leachates or recycled Li-ion battery black mass, the intermediate selectivity of HEH[EHP] (Co/Ni separation superior to D2EHPA, extraction strength superior to Cyanex 272) makes it the extractant of choice when the feed solution pH is below 4.5. The 5.6-fold synergistic enhancement achievable with Na-PC88A/Na-Cyanex 272 mixtures enables production of cobalt sulfate meeting battery-grade purity specifications (>99.8% Co) with fewer extraction stages [1].

Rare Earth Element Recovery from Apatite and Phosphate Rock Leach Liquors

When processing sulfuric acid leach liquors from apatite or phosphate rock, HEH[EHP] (PC-88A) delivers 20–35% single-stage REE extraction, at least 1.75× higher than D2EHPA, TBP, or amine extractants under identical conditions [2]. This superior loading capacity translates to smaller organic inventories and reduced solvent regeneration costs, justifying its procurement for REE recovery from wet-process phosphoric acid byproduct streams.

Nickel/Zinc Separation in Electroplating Wastewater Treatment

For metal-finishing wastewater containing nickel and zinc, HEH[EHP] provides a ΔpH₅₀ of approximately 3 pH units, double the 1.5 pH unit window of D2EHPA [3]. This wider operational window enables co-extraction–selective stripping flowsheets that yield high-purity nickel and zinc product streams while meeting tight discharge limits (<1 mg/L residual metals), reducing the total number of mixer-settler stages required.

Advanced Nuclear Fuel Cycle Separations (TALSPEAK/ALSEP)

In minor actinide/lanthanide partitioning processes for used nuclear fuel reprocessing, HEH[EHP] has been formally adopted to replace HDEHP (D2EHPA) due to its superior hydrolytic and radiolytic stability [4]. Procurement for nuclear R&D and pilot-scale demonstrations is driven by the documented resistance to P–O–R bond cleavage under combined nitric acid hydrolysis and gamma irradiation, which minimizes solvent degradation products and extends organic phase lifetime.

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